3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(4-fluorophenyl)methylidene]propanehydrazide
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(4-fluorophenyl)methylidene]propanehydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a fluorophenyl group attached to a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(4-fluorophenyl)methylidene]propanehydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Hydrazide Formation: The pyrazole derivative is then reacted with hydrazine hydrate to form the hydrazide intermediate.
Condensation Reaction: The hydrazide intermediate undergoes a condensation reaction with 4-fluorobenzaldehyde to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(4-fluorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring or the hydrazide moiety.
Reduction: Reduced forms of the hydrazide or the fluorophenyl group.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(4-fluorophenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(4-fluorophenyl)methylidene]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties and thermal stability.
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)propanehydrazide: Similar structure but with a phenyl group instead of a fluorophenyl group.
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(4-fluorophenyl)methylidene]propanehydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C15H17FN4O |
---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C15H17FN4O/c1-10-14(11(2)19-18-10)7-8-15(21)20-17-9-12-3-5-13(16)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,18,19)(H,20,21)/b17-9+ |
InChI Key |
SLORFVUAAWOOKM-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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